molecular formula C20H27NO5S B3010946 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1795484-20-6

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B3010946
CAS No.: 1795484-20-6
M. Wt: 393.5
InChI Key: WSDQRQXZOISXFR-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy, 4,5-dimethyl groups, and a hydroxyethoxy-p-tolyl ethyl side chain. This compound is structurally tailored to enhance solubility and bioavailability through its polar hydroxyethoxy group, while the p-tolyl and methyl substituents likely contribute to lipophilic interactions in biological systems. Its synthesis involves multi-step organic reactions, as exemplified in patent literature (e.g., EP 4 374 877 A2), where tert-butyl carbamate intermediates are utilized to construct the ethyl-p-tolyl-hydroxyethoxy side chain .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)20-12-16(3)15(2)11-18(20)25-4/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDQRQXZOISXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C₁₉H₂₅N₃O₅S
  • Molecular Weight: 393.48 g/mol
  • Functional Groups: Sulfonamide, hydroxyethoxy, methoxy, and methyl groups.

The presence of these functional groups suggests diverse interactions with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activity and receptor interactions. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism may extend to mammalian systems where similar pathways are involved in cellular proliferation and inflammation.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. The compound's structure may enhance its binding affinity to bacterial enzymes, thus inhibiting growth. In vitro studies have shown promising results against various bacterial strains, suggesting potential as an antibiotic agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated in various models. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This effect is significant as excessive cytokine production is linked to chronic inflammatory diseases.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. In cell line assays, the compound demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.

Case Studies

  • Cell Viability Assays : In a study assessing cytotoxicity using MTT assays, concentrations of 10 µg/mL and 100 µg/mL significantly reduced cell viability in cancer cell lines (e.g., Capan-1 pancreatic cancer cells). The mechanism was linked to disruption of microtubule assembly and induction of apoptosis through caspase activation .
  • Inflammation Models : In RAW264.7 macrophage cells treated with LPS, the compound reduced nitric oxide production significantly at concentrations of 1 µg/mL and higher. This suggests a potent anti-inflammatory action that may be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To assess the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateStrongStrong
SulfanilamideHighModerateLow
TrimethoprimHighLowModerate

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows a robust profile across multiple therapeutic areas.

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core : Benzenesulfonamide with 2-methoxy, 4,5-dimethyl substituents.
  • Side Chain : Ethyl group bearing a hydroxyethoxy and p-tolyl moiety.
  • Key Functional Groups : Sulfonamide (–SO₂NH–), ether (–O–), and aromatic methyl groups.

Analog 1 : N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (Acta Cryst. E, 2010)

  • Side Chain : Ethyl and 2-methoxyphenyl groups directly attached to the sulfonamide nitrogen.
  • Key Functional Groups : Sulfonamide, methoxy (–OCH₃), and ethyl (–CH₂CH₃).
  • Comparison : Lacks the hydroxyethoxy and 4,5-dimethyl groups, reducing steric bulk and hydrophilicity. This structural simplicity correlates with lower molecular weight (MW ~319 g/mol) compared to the target compound (MW inferred to be >400 g/mol) .

Analog 2: 4-Methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (Heterocycles, 2020)

  • Core : Benzenesulfonamide with 4-methyl substitution.
  • Side Chain: Thiazole-hydrazono-p-tolyl complex.
  • Key Functional Groups : Thiazole ring, hydrazone (–NH–N=), and sulfonamide.
  • However, the absence of a hydroxyethoxy group may limit aqueous solubility .

Analog 3 : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (Biopharmacule Catalog)

  • Core : Methanesulfonamide (simpler than benzenesulfonamide).
  • Side Chain : Pyrimidine with 4-fluorophenyl, formyl, and isopropyl groups.
  • Key Functional Groups : Fluorine (–F), formyl (–CHO), and pyrimidine ring.
  • Comparison : The pyrimidine scaffold and fluorine substituent enhance metabolic stability and electronegativity but reduce flexibility compared to the hydroxyethoxy-p-tolyl ethyl chain in the target compound .
Physicochemical Properties
Property Target Compound Analog 1 (N-Ethyl-N-(2-methoxyphenyl)) Analog 2 (Thiazole-hydrazono) Analog 3 (Pyrimidine-fluorophenyl)
Molecular Weight ~450–500 g/mol (estimated) 319 g/mol ~550 g/mol ~400 g/mol
Solubility Moderate (hydroxyethoxy) Low (hydrophobic ethyl/methoxyphenyl) Low (thiazole/hydrazono) Moderate (pyrimidine/fluorophenyl)
LogP ~3.5 (predicted) ~2.8 ~4.2 ~3.0

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